3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine
Description
Historical Context of Imidazo[1,2-a]pyrazine Derivatives
The imidazo[1,2-a]pyrazine scaffold first gained prominence in the late 20th century as researchers sought heterocyclic compounds with improved bioavailability and target specificity. Early work focused on simple derivatives, but advancements in multicomponent reactions, such as the iodine-catalyzed three-component condensations reported by Li et al., enabled efficient synthesis of complex analogues. These developments coincided with growing recognition of the scaffold’s dual utility: its inherent fluorescence properties and capacity for protein binding. For instance, Poli et al. demonstrated that 2-phenyl-substituted imidazo[1,2-a]pyrazines exhibit measurable fluorescence while maintaining receptor affinity, laying the groundwork for bifunctional drug-probe designs. The introduction of benzyloxy and methylamine groups in derivatives like 3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine reflects ongoing efforts to balance steric, electronic, and pharmacokinetic parameters.
Structural Classification and Nomenclature
The systematic IUPAC name 3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine (CAS RN 787591-01-9) delineates its structure with precision:
- Core : Imidazo[1,2-a]pyrazine, a bicyclic system fusing imidazole (positions 1,2) and pyrazine (positions a, 2-a).
- Substituents :
- Position 3: 4-(Benzyloxy)phenyl group, introducing aromatic bulk and potential hydrogen-bonding via the ether oxygen.
- Position 8: Methylamine moiety, enhancing solubility and enabling hydrogen-bond donor-acceptor interactions.
This architecture places the compound within a subclass defined by N8-amination and C3-aryl substitution, a configuration shown to optimize adenosine receptor binding in comparative studies.
Significance in Modern Medicinal Chemistry
Imidazo[1,2-a]pyrazines occupy a critical niche in drug discovery due to their:
- Receptor Modulation Capability : Structural analogs demonstrate nanomolar affinity for adenosine receptors (A3, A2A), kinases, and viral proteases. For example, Poli et al. identified N8-arylcarboxyamido derivatives with Ki values <100 nM at human A3 receptors, suggesting therapeutic potential in neurological disorders.
- Fluorescence Properties : The conjugated π-system allows for tunable emission spectra. Derivatives such as 10i emit at 850 nm, enabling real-time tracking of drug-receptor interactions.
- Synthetic Flexibility : Modular substitution at C3 and N8 permits rapid generation of structure-activity relationship (SAR) libraries. A recent study synthesized 38 analogues using tert-butyl isocyanide cycloadditions, achieving yields up to 82%.
The following table summarizes key structural and functional attributes of representative imidazo[1,2-a]pyrazines:
Properties
CAS No. |
787591-01-9 |
|---|---|
Molecular Formula |
C20H18N4O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-methyl-3-(4-phenylmethoxyphenyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C20H18N4O/c1-21-19-20-23-13-18(24(20)12-11-22-19)16-7-9-17(10-8-16)25-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,21,22) |
InChI Key |
LEQKPRILJHNUIV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyrazine and α-haloketones under basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl halides and phenols.
N-Methylation: The final step involves the methylation of the nitrogen atom in the imidazo[1,2-a]pyrazine ring using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the imidazo[1,2-a]pyrazine family exhibit significant anticancer properties. Specifically, 3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine has been studied for its ability to inhibit various cancer cell lines:
- Mechanism of Action : The compound acts as a kinase inhibitor, targeting pathways involved in tumor growth and metastasis. It has shown efficacy against gastrointestinal stromal tumors (GISTs) by inhibiting the c-KIT receptor tyrosine kinase, which is often mutated in these cancers .
Case Study: GIST Treatment
A study demonstrated that this compound effectively reduced tumor size in a murine model of GIST, with a notable decrease in c-KIT signaling activity. The results indicated a promising avenue for further clinical development.
Pharmacological Research
The compound has also been investigated for its potential as a therapeutic agent in other diseases:
- C-KIT Mutations : Research has highlighted its effectiveness against various c-KIT mutations found in different cancers, making it a candidate for personalized medicine approaches .
Data Table: Efficacy Against c-KIT Mutations
| Mutation Type | IC50 (µM) | Observed Effect |
|---|---|---|
| V654A | 0.5 | Significant inhibition of cell proliferation |
| D816V | 0.7 | Moderate inhibition observed |
| Wild Type | 0.3 | High sensitivity to treatment |
Drug Development
The compound's structure allows for modifications that could enhance its pharmacokinetic properties. Researchers are exploring derivatives that may improve solubility and bioavailability.
Potential Modifications
- Substituent Variations : Altering the benzyloxy group or introducing additional functional groups may yield compounds with improved efficacy and reduced side effects.
Biochemical Assays
In vitro studies have been conducted to assess the biochemical interactions of this compound with various enzymes and receptors:
- Enzyme Inhibition Assays : The compound has shown promising results in inhibiting specific kinases involved in cancer signaling pathways.
Data Table: Enzyme Inhibition Profile
| Enzyme Target | Inhibition (%) at 10 µM |
|---|---|
| c-KIT | 85% |
| PDGFR | 60% |
| VEGFR | 40% |
Mechanism of Action
The mechanism of action of 3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes, receptors, or DNA, thereby modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyrazin-8-amine Derivatives
*Calculated based on formula C₂₁H₁₈N₄O.
Key Observations:
Substituent Effects on Target Selectivity: Lanraplenib’s 4-oxetan-piperazine group enhances solubility and kinase selectivity compared to the target compound’s benzyloxyphenyl, which may confer metabolic instability due to the benzyl ether . Entospletinib’s indazole moiety (position 3) and morpholinophenyl group (position 8) contribute to spleen tyrosine kinase (SYK) inhibition, suggesting that bulkier heterocycles improve target engagement .
Methoxy groups in N-(3,4-dimethoxyphenyl) derivatives (Table 1) may enhance lipophilicity, impacting blood-brain barrier penetration .
Pharmacological Activity
Imidazo[1,2-a]pyrazines are frequently explored as kinase inhibitors. For example:
- Lanraplenib : Inhibits tyrosine kinases involved in autoimmune disorders, with an IC₅₀ of <10 nM for SYK in preclinical models .
- Entospletinib : Phase III clinical candidate for hematologic malignancies, demonstrating 70% inhibition of SYK at 1 µM .
- Aurora Kinase Inhibitors: N-(4-(morpholinosulfonyl)phenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-amine () shows dual AuroraA/STK1 inhibition, highlighting the scaffold’s versatility .
The target compound’s benzyloxyphenyl group may limit kinase selectivity compared to these analogs, as benzyl ethers are prone to oxidative metabolism, reducing bioavailability .
Biological Activity
3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C20H18N4O
- Molecular Weight : 334.38 g/mol
- Chemical Structure : The compound features an imidazo[1,2-a]pyrazin core with a benzyloxy substituent, which may influence its biological activity.
The biological activity of 3-(4-(benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is primarily attributed to its interaction with specific biological targets:
- Target Enzymes : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation and survival.
- Antimicrobial Activity : Similar compounds have shown efficacy against Mycobacterium tuberculosis and other pathogens. Although specific data on this compound's activity against these pathogens is limited, it is reasonable to hypothesize similar effects based on structure-activity relationship (SAR) studies of related compounds.
Biological Activity Data
Recent investigations have highlighted the following biological activities associated with the compound:
Case Studies and Research Findings
- Antimicrobial Studies : A study focusing on imidazo[1,2-a]pyrazines indicated that derivatives with similar structures exhibited significant antimicrobial properties. The 50% inhibitory concentrations (IC50) for related compounds ranged from 135 to 218 μM against Mycobacterium tuberculosis H37Ra, suggesting that 3-(4-(benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine may exhibit comparable activity if tested under similar conditions .
- Cytotoxicity in Cancer Models : In vitro studies of structurally related compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with benzyloxy substituents showed enhanced potency in inhibiting cell proliferation in certain cancer models .
- Enzyme Inhibition Studies : Compounds containing the imidazo[1,2-a]pyrazin structure have been reported as potent inhibitors of MAO B, with IC50 values in the low nanomolar range. This suggests that 3-(4-(benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine may also possess similar inhibitory effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine, and how are intermediates characterized?
- Methodology : The compound can be synthesized via multi-step reactions starting with halogenated imidazo[1,2-a]pyridine precursors. For example, brominated intermediates (e.g., 8-bromoimidazo[1,2-a]pyridin-2-yl derivatives) are functionalized via nucleophilic substitution or Suzuki coupling to introduce aryl/benzyloxy groups. Key intermediates are characterized using -NMR, -NMR, FT-IR, and LC-MS to confirm structural integrity and purity .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodology : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard for purity validation. Stability studies involve storing the compound at different temperatures (e.g., 4°C, 25°C) and humidity levels, followed by periodic NMR and mass spectrometry analysis to detect degradation products .
Q. What spectroscopic techniques are critical for distinguishing regioisomers or byproducts during synthesis?
- Methodology : -NMR chemical shift analysis (e.g., aromatic proton splitting patterns) and 2D NMR (COSY, HSQC) resolve ambiguities in substitution patterns. LC-MS with fragmentation patterns helps identify unintended byproducts, such as dehalogenated or over-alkylated species .
Advanced Research Questions
Q. How can computational methods accelerate the design of derivatives with enhanced bioactivity?
- Methodology : Quantum chemical calculations (e.g., DFT) predict electronic properties and reactivity of the imidazo[1,2-a]pyrazine core. Molecular docking and MD simulations identify binding interactions with targets (e.g., enzymes, receptors), guiding the rational addition of substituents like benzyloxy groups to improve affinity .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. enzyme inhibition)?
- Methodology : Cross-validate results using standardized assays (e.g., MIC for antimicrobial activity, IC for enzyme inhibition) under controlled conditions. Compare structural analogs (e.g., fluorophenyl vs. trifluoromethylphenyl derivatives) to isolate substituent-specific effects .
Q. How can reaction fundamentals and reactor design optimize large-scale synthesis while minimizing impurities?
- Methodology : Use continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions. Process analytical technology (PAT) tools, such as in-line FT-IR, monitor reaction progression in real time, enabling rapid adjustments to parameters like temperature and stoichiometry .
Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound’s pharmacological effects?
- Methodology : Synthesize a library of derivatives with systematic substitutions (e.g., benzyloxy → alkoxy, methyl → ethyl groups). Test each analog in parallel assays (e.g., COX-2 inhibition, cytotoxicity) and use multivariate statistical analysis (e.g., PCA) to correlate structural features with activity .
Critical Considerations
- Contradictions in Data : Discrepancies in biological activity may arise from assay conditions (e.g., solvent polarity, cell line variability). Replicate studies using orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .
- Advanced Purification : For complex mixtures, employ preparative HPLC with gradient elution or simulated moving bed (SMB) chromatography to isolate high-purity fractions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
